

Validating the On-Target Effects of CAY10499: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CAY10499	
Cat. No.:	B15603168	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **CAY10499** with alternative lipase inhibitors. It offers supporting experimental data and detailed protocols to facilitate the validation of its on-target effects in novel model systems.

CAY10499 is a widely utilized tool compound in lipid research, recognized for its inhibitory activity against multiple lipases. While its broad-spectrum nature can be advantageous for certain screening purposes, it necessitates a rigorous validation process to delineate its specific on-target effects from potential off-target contributions. This is particularly crucial when employing **CAY10499** in a new biological context or model system.

This guide outlines a systematic approach to validating the on-target effects of **CAY10499**, focusing on its three primary targets: Monoglyceride Lipase (MGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH). We present a comparative analysis of **CAY10499** against more selective inhibitors for each of these enzymes, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Inhibitor Analysis

The following table summarizes the in vitro potency (IC50 values) of **CAY10499** against its primary targets, alongside a selection of alternative, more selective inhibitors. This data is essential for designing experiments to dissect the contribution of each target to an observed biological effect.



Inhibitor	Primary Target(s)	Human MGL IC50 (nM)	Human HSL IC50 (nM)	Human FAAH IC50 (nM)	Notes
CAY10499	MGL, HSL, FAAH	144[1]	90[1]	14[1]	Non-selective lipase inhibitor.
JZL184	MGL	8	>10,000	>10,000	Potent and selective MGL inhibitor.
KML29	MGL	5.9	-	No detectable activity	Highly selective and irreversible MGL inhibitor.
BAY 59-6035	HSL	-	Potent and selective	-	Selective HSL inhibitor.
NNC0076- 0079	HSL	-	Potent and selective	-	Selective HSL inhibitor. [3]
URB597	FAAH	>10,000	>10,000	4.6	Potent and selective FAAH inhibitor.[4]
PF-3845	FAAH	-	-	230 (Ki)	Potent, selective, and irreversible FAAH inhibitor.[4]

Mandatory Visualization

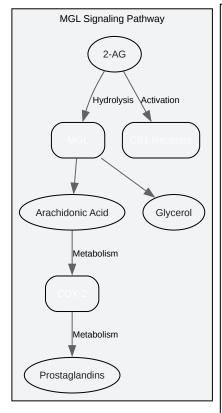


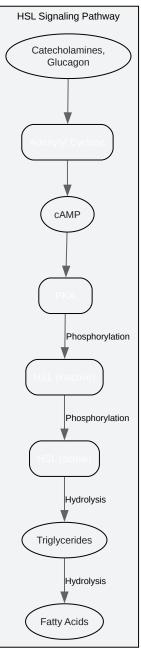


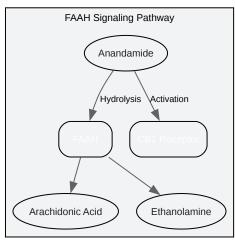


To elucidate the complex biological context and the experimental strategies for target validation, the following diagrams are provided.

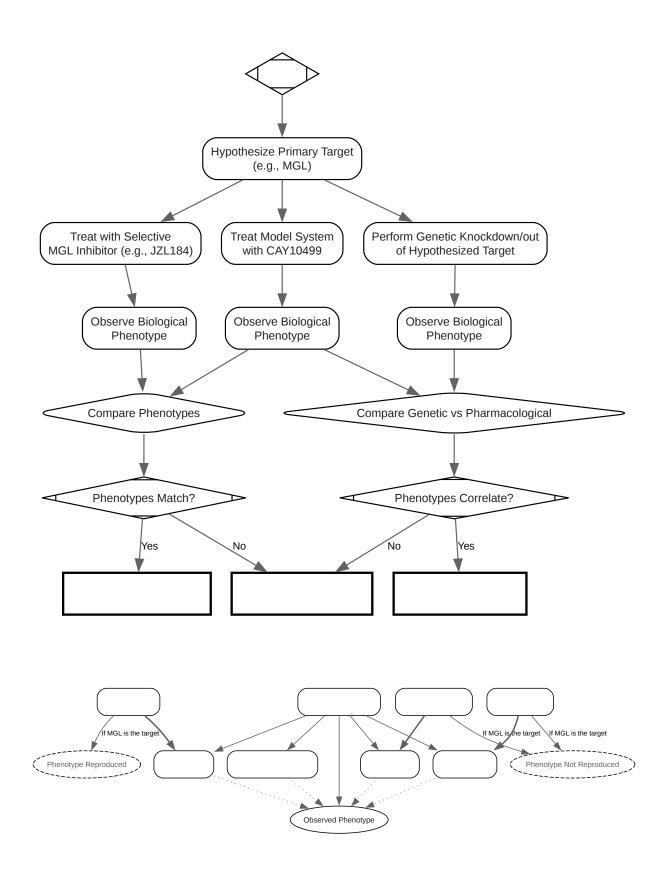












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